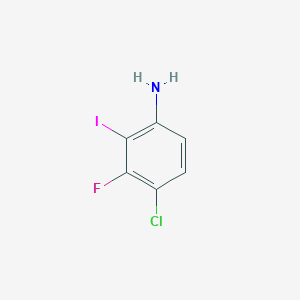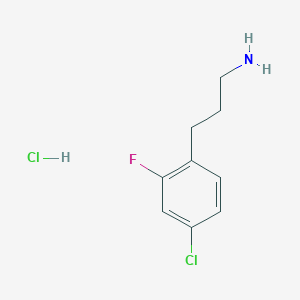
3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
“3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2FN . It is used in organic chemistry as a building block .
Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a phenyl ring substituted with a chlorine and a fluorine atom attached to the other end .
Applications De Recherche Scientifique
Tyrosinase Inhibition
This compound has been leveraged as a motif to identify inhibitors of tyrosinase, an enzyme involved in melanin production. Overproduction of melanin is linked to skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. The presence of the 3-chloro-4-fluorophenyl moiety has been shown to enhance inhibitory activity against tyrosinase from Agaricus bisporus, suggesting potential applications in pharmaceutical and cosmetic industries .
Neurodegenerative Disease Research
Due to its role in melanin synthesis, tyrosinase is also implicated in the neurodegenerative process of Parkinson’s disease. Compounds containing the 3-chloro-4-fluorophenyl group could be used to study the inhibition of tyrosinase activity in the brain, potentially leading to new treatments for Parkinson’s disease .
Molecular Modelling
The compound’s structure allows it to fit well into the catalytic site of tyrosinase, making it a valuable tool for molecular modelling studies. These studies can help in the design of new compounds with improved efficacy and specificity for tyrosinase inhibition .
Synthetic Chemistry
The 3-chloro-4-fluorophenyl moiety is a versatile building block in synthetic chemistry. It can be incorporated into various chemotypes to create new compounds with potential biological activities .
Dermatological Applications
In the field of dermatology, compounds with tyrosinase inhibitory activity are used to treat hyperpigmentation disorders. By reducing melanin production, these compounds can help in the management of conditions like melasma, age spots, and post-inflammatory hyperpigmentation .
Cosmetic Industry
The cosmetic industry often seeks ingredients that can lighten skin tone or correct pigmentation issues. As a tyrosinase inhibitor, this compound could be used in the formulation of skin-whitening products or treatments for uneven skin tone .
Antioxidant Research
Tyrosinase inhibitors can also act as antioxidants. Research into the antioxidant properties of compounds containing the 3-chloro-4-fluorophenyl group could lead to the development of new skincare products that protect against oxidative stress .
Enzyme Kinetics
The compound can be used in enzyme kinetics studies to understand the interaction between inhibitors and tyrosinase. This research can provide insights into the enzyme’s mechanism of action and how it can be modulated .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c10-8-4-3-7(2-1-5-12)9(11)6-8;/h3-4,6H,1-2,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACQJVYTICREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
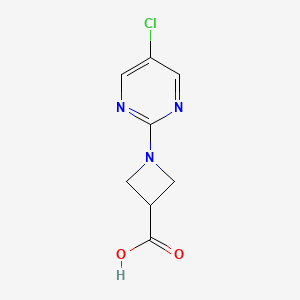

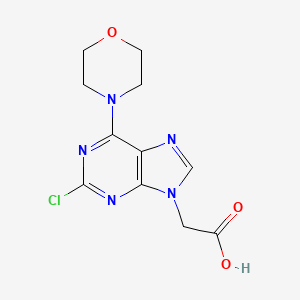
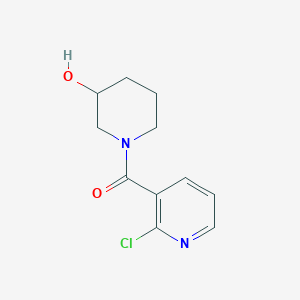
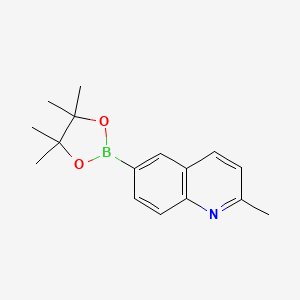
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
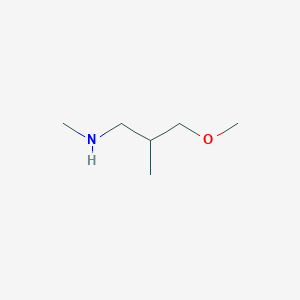
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)
